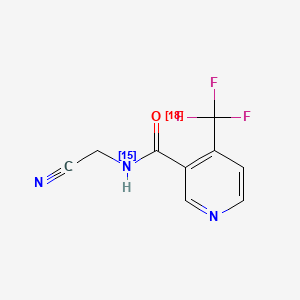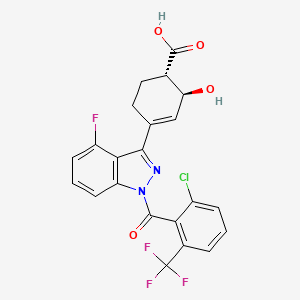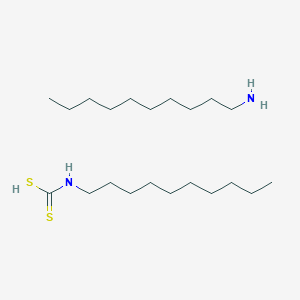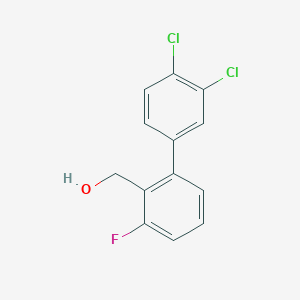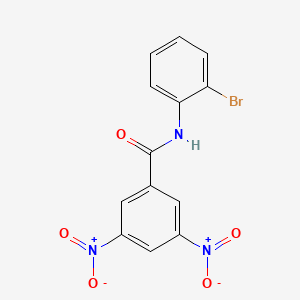![molecular formula C10H27ClOSi3 B14071969 {Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 101017-25-8](/img/structure/B14071969.png)
{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is a specialized organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] typically involves the reaction of chlorotrimethylsilane with methoxydimethylsilylmethylene compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified using distillation or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Forms siloxane bonds with other silane compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is used in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The compound exerts its effects through the formation of stable silicon-oxygen or silicon-carbon bonds. These bonds are formed through nucleophilic substitution or condensation reactions. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds. The molecular targets include hydroxyl, amino, and carboxyl groups in organic molecules, which react with the silicon atom to form stable products.
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylsilane: Similar in structure but lacks the methoxydimethylsilylmethylene group.
Trimethylsilyl Chloride: Another similar compound used in organic synthesis.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the production of silicone polymers.
Uniqueness
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is unique due to the presence of both methoxydimethylsilylmethylene and trimethylsilyl groups, which impart distinct reactivity and stability
Properties
CAS No. |
101017-25-8 |
|---|---|
Molecular Formula |
C10H27ClOSi3 |
Molecular Weight |
283.03 g/mol |
IUPAC Name |
[chloro-bis(trimethylsilyl)methyl]-methoxy-dimethylsilane |
InChI |
InChI=1S/C10H27ClOSi3/c1-12-15(8,9)10(11,13(2,3)4)14(5,6)7/h1-9H3 |
InChI Key |
ZKROVOFYNUHXAN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


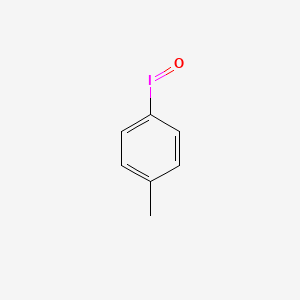

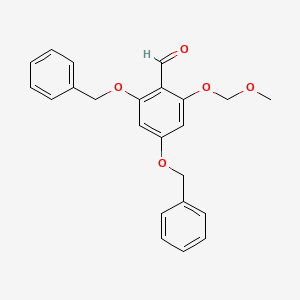

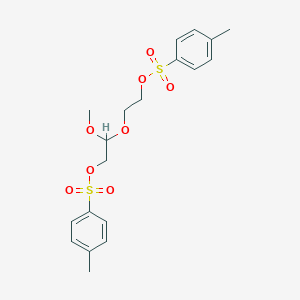
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)


